Cas no 20531-93-5 (1,3-dimethyl-5-prop-2-enoxybenzene)

1,3-dimethyl-5-prop-2-enoxybenzene structure
20531-93-5 structure
Product Name:1,3-dimethyl-5-prop-2-enoxybenzene
Numero CAS:20531-93-5
MF:C11H14O
MW:162.228263378143
CID:1394272
PubChem ID:257959
Update Time:2025-04-20

1,3-dimethyl-5-prop-2-enoxybenzene Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3-dimethyl-5-prop-2-enoxybenzene
    • allyl (3,5-dimethylphenyl) ether
    • 3,5-dimethylallyloxybenzene
    • 1-(allyloxy)-3,5-dimethylbenzene
    • NSC86588
    • NCIOpen2_001265
    • AC1Q56CE
    • CTK4E4446
    • allyl 3,5-dimethylphenyl ether
    • AC1L5XWY
    • 3,5-dimethyl-allyloxy benzene
    • allyl-(3,5-dimethyl-phenyl)-ether
    • SureCN3595767
    • 3,5-dimethyl-1-(2-propenyloxy)benzene
    • Allyl-(3,5-dimethyl-phenyl)-aether
    • allyl (3,5-dimethylphenyl) ether; 3,5-dimethylallyloxybenzene; 1-(allyloxy)-3,5-dimethylbenzene; NSC86588; NCIOpen2_001265; AC1Q56CE; CTK4E4446; allyl 3,5-dimethylphenyl ether; AC1L5XWY; 3,5-dimethyl-allyloxy benzene; allyl-(3,5-dimethyl-phenyl)-ether; SureCN3595767; 3,5-dimethyl-1-(2-propenyloxy)benzene; Allyl-(3,5-dimethyl-phenyl)-aether;
    • DTXSID60292964
    • benzene, 1,3-dimethyl-5-(2-propenyloxy)-
    • ZCWJFWKKNDSYFY-UHFFFAOYSA-N
    • InChI=1/C11H14O/c1-4-5-12-11-7-9(2)6-10(3)8-11/h4,6-8H,1,5H2,2-3H
    • DB-201156
    • Allyl 3.5-dimethylphenyl ether
    • (3,5-dimethylphenyl) (2-propenyl) ether
    • 20531-93-5
    • NSC-86588
    • SCHEMBL3595767
    • 3,5-dimethylallyloxy benzene
    • AKOS008951948
    • Inchi: 1S/C11H14O/c1-4-5-12-11-7-9(2)6-10(3)8-11/h4,6-8H,1,5H2,2-3H3
    • Chiave InChI: ZCWJFWKKNDSYFY-UHFFFAOYSA-N
    • Sorrisi: O(CC=C)C1C=C(C)C=C(C)C=1

Proprietà calcolate

  • Massa esatta: 162.10452
  • Massa monoisotopica: 162.104
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 132
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.3
  • Superficie polare topologica: 9.2Ų

Proprietà sperimentali

  • Densità: 0.931
  • Punto di ebollizione: 246°C at 760 mmHg
  • Punto di infiammabilità: 92.2°C
  • Indice di rifrazione: 1.504
  • PSA: 9.23
  • LogP: 2.86820
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.